molecular formula C9H13F2NO3 B1484871 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid CAS No. 1850177-79-5

3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid

Cat. No. B1484871
M. Wt: 221.2 g/mol
InChI Key: ZDOFJFIZUMHPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3,3-Difluorocyclobutyl)acetic Acid” is used as a reactant in the preparation of piperazine derivatives as RORγ modulators . “3,3-Difluorocyclobutanol” is another related compound .


Synthesis Analysis

There is a multigram synthesis approach for 3,3-difluorocyclobutyl-substituted building blocks, using ethyl 3,3-difluorocyclobutanecarboxylate as a convenient intermediate .


Chemical Reactions Analysis

The preparation of “2-(3,3-Difluorocyclobutyl)acetic Acid” involves the use of methanol and sodium hydroxide in tetrahydrofuran at 20°C for 13 hours .


Physical And Chemical Properties Analysis

The properties of “2-(3,3-Difluorocyclobutyl)acetic Acid” include a predicted boiling point of 229.0±10.0 °C, a predicted density of 1.29±0.1 g/cm3, and a pKa of 4.72±0.10 .

Scientific Research Applications

Synthetic Methodologies

The development of new synthetic routes for constructing 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acids and derivatives, highlights the versatility of these compounds in synthetic chemistry. For instance, Ryabukhin et al. (2018) demonstrated a multigram synthesis approach for 3,3-difluorocyclobutyl-substituted building blocks, showcasing the utility of ethyl 3,3-difluorocyclobutanecarboxylate as a common intermediate for various derivatives, including alcohols, azides, and ketones (Ryabukhin et al., 2018). This methodology opens new avenues for the synthesis of complex molecules for further scientific exploration.

Biological Studies

In the realm of biotechnology and metabolic engineering, compounds derived from or structurally related to 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid show potential in the production of valuable chemicals from renewable resources. Jers et al. (2019) discussed the production of 3-hydroxypropanoic acid (3-HP), a platform chemical with applications in the industrial production of various derivatives, through metabolically engineered bacteria. This research not only highlights the potential of bio-based production methods but also the relevance of structurally related compounds in facilitating such processes (Jers et al., 2019).

Antimicrobial Applications

The exploration of novel heterocyclic compounds bearing biologically active moieties for antimicrobial applications also constitutes an important research area. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising antimicrobial activities. This study underscores the potential of incorporating 3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid analogs in designing new antimicrobial agents (Darwish et al., 2014).

Safety And Hazards

The safety information for “2-(3,3-Difluorocyclobutyl)acetic Acid” includes hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-acetamido-3-(3,3-difluorocyclobutyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO3/c1-5(13)12-7(8(14)15)2-6-3-9(10,11)4-6/h6-7H,2-4H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOFJFIZUMHPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1CC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid
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3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid
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3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid
Reactant of Route 6
3-(3,3-Difluorocyclobutyl)-2-acetamidopropanoic acid

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